molecular formula C7H11NO4 B12995886 Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12995886
M. Wt: 173.17 g/mol
InChI Key: RJAPZHKRIKQIMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H11NO4This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted esters. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10)

InChI Key

RJAPZHKRIKQIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)C1O

Origin of Product

United States

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